molecular formula C23H17N3O3S B13961859 1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid CAS No. 58470-74-9

1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid

Cat. No.: B13961859
CAS No.: 58470-74-9
M. Wt: 415.5 g/mol
InChI Key: FPSFVDSMPKJDAK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid is a complex organic compound that belongs to the class of barbituric acid derivatives. This compound is characterized by its unique structure, which includes an indole moiety and a barbituric acid core. The presence of the phenylthio group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

    Formation of the Barbituric Acid Core: The barbituric acid core is synthesized by the condensation of urea with malonic acid derivatives under basic conditions.

    Final Coupling Reaction: The final step involves the coupling of the indole moiety with the barbituric acid core under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiophenol in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbarbituric acid: Lacks the indole and phenylthio groups, resulting in different chemical and biological properties.

    5-Phenylbarbituric acid: Contains a phenyl group but lacks the indole and phenylthio groups.

    Indole-3-carbaldehyde: Contains the indole moiety but lacks the barbituric acid core.

Uniqueness

1,3-Dimethyl-5-(6-(phenylthio)benz(cd)indol-2(1H)-ylidene)barbituric acid is unique due to its combination of an indole moiety, a barbituric acid core, and a phenylthio group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

58470-74-9

Molecular Formula

C23H17N3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-(6-phenylsulfanylbenzo[cd]indol-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C23H17N3O3S/c1-25-21(27)19(22(28)26(2)23(25)29)20-15-10-6-9-14-17(12-11-16(24-20)18(14)15)30-13-7-4-3-5-8-13/h3-12,27H,1-2H3

InChI Key

FPSFVDSMPKJDAK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C2=NC3=C4C2=CC=CC4=C(C=C3)SC5=CC=CC=C5)O

Origin of Product

United States

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